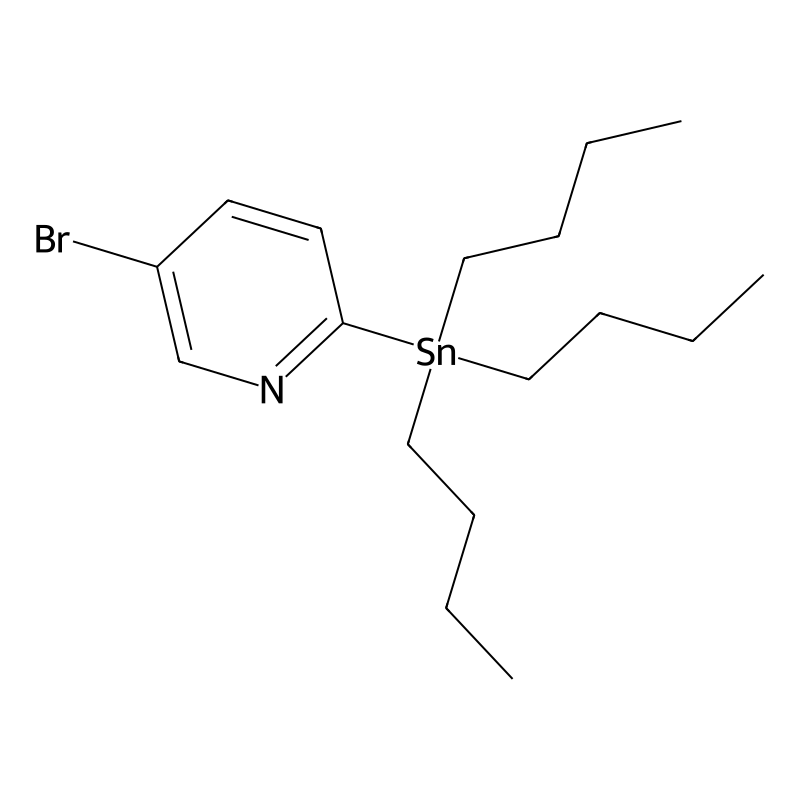

5-Bromo-2-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

Ligand precursor

5-Bromo-2-(tributylstannyl)pyridine is a valuable precursor for the synthesis of bidentate ligands containing a pyridine and a stannole group. These ligands can be used in various coupling reactions to create complex organic molecules with specific properties. Source: Journal of the American Chemical Society:

Cross-coupling reactions

The carbon-tin (C-Sn) bond in 5-Bromo-2-(tributylstannyl)pyridine can be exploited in Stille coupling reactions. This type of reaction allows researchers to introduce a desired organic fragment onto a molecule containing a halogen (like bromine) at a specific position. Source: Chemical Reviews

Development of Functional Materials

Transition metal complexes

-Bromo-2-(tributylstannyl)pyridine can be used to create complexes with transition metals like platinum. These complexes can exhibit interesting photoluminescent properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs). Source: Inorganic Chemistry

Molecular machines

Researchers have explored the use of 5-Bromo-2-(tributylstannyl)pyridine in the synthesis of molecular machines called rotaxanes. These molecules possess unique structures and properties that could be harnessed for future technological applications. Source: Supramolecular Chemistry

5-Bromo-2-(tributylstannyl)pyridine is an organotin compound characterized by its empirical formula and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted with a bromine atom and a tributylstannyl group, which significantly influences its chemical behavior and reactivity. The presence of these functional groups allows it to participate in various

- Substitution Reactions: The compound can undergo cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds.

- Oxidation and Reduction: The tributyltin moiety can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions .

Common Reagents and Conditions- Palladium Catalysts: Essential for facilitating cross-coupling reactions.

- Tributyltin Hydride: Used during the initial synthesis.

- Inert Atmosphere: Typically nitrogen or argon is employed to prevent oxidation during reactions .

While specific biological activity data for 5-Bromo-2-(tributylstannyl)pyridine is limited, organotin compounds are generally known for their diverse biological activities. Some organotin derivatives have shown potential antifungal and antibacterial properties, indicating that this compound may also exhibit similar activities. Further research is necessary to elucidate its specific biological effects .

The synthesis of 5-Bromo-2-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloropyridine. A common method includes:

- Reacting 5-Bromo-2-Chloropyridine: This precursor is reacted with tributyltin hydride in the presence of a palladium catalyst.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions, optimizing temperature and pressure for maximum yield .

Industrial Production Methods

Although specific industrial production methods are not extensively documented, scaling up the laboratory synthesis involves optimizing reaction conditions such as temperature and pressure, often utilizing continuous flow reactors to enhance yield and efficiency .

5-Bromo-2-(tributylstannyl)pyridine has several applications in scientific research:

- Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: The compound is involved in preparing materials with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Coordination Chemistry: It is utilized in synthesizing ligands and complexes for catalysis and other applications .

Several compounds share structural similarities with 5-Bromo-2-(tributylstannyl)pyridine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Bromo-2-Chloropyridine | A pyridine derivative with bromine and chlorine substituents | Precursor for synthesizing 5-Bromo-2-(tributylstannyl)pyridine |

| 2-(Tributylstannyl)pyridine | Lacks the bromine substituent | Less reactive due to absence of bromine; used in different synthetic pathways |

| 5-Bromo-2-(Trimethylstannyl)pyridine | Similar structure but with trimethylstannyl group | Different steric and electronic properties compared to tributylstannyl variant |

Uniqueness

The uniqueness of 5-Bromo-2-(tributylstannyl)pyridine lies in its dual functionality provided by both the bromine and tributylstannyl groups. This combination allows it to participate in a wider range of

The synthesis of 5-bromo-2-(tributylstannyl)pyridine predominantly relies on lithiation-stannylation approaches using 2,5-dibromopyridine as the primary precursor [1] [2]. This methodology exploits the differential reactivity of the bromine atoms at the 2- and 5-positions of the pyridine ring, allowing for selective lithium-halogen exchange at the more reactive 2-position [3].

The standard procedure involves treating 2,5-dibromopyridine with n-butyllithium in an appropriate solvent at low temperatures, typically -78°C, to generate the 2-lithiated intermediate [3] [4]. This temperature control is crucial as it enhances the regioselectivity of the lithiation process by minimizing side reactions and preventing dilithiation [5]. The lithiated intermediate is subsequently trapped with tributyltin chloride to afford the desired 5-bromo-2-(tributylstannyl)pyridine product [3].

A representative reaction scheme can be summarized as follows:

2,5-dibromopyridine + n-butyllithium (1 equiv) → 5-bromo-2-lithiopyridine5-bromo-2-lithiopyridine + tributyltin chloride → 5-bromo-2-(tributylstannyl)pyridineThe reaction conditions significantly impact the yield and purity of the final product [4] [5]. A comprehensive study by Gaviña and Tatay reported in Tetrahedron Letters (2006) demonstrated that optimal results are achieved using a two-stage process: first, treating 2,5-dibromopyridine with n-butyllithium in toluene at -78°C, followed by the addition of tributyltin chloride in the same solvent [3]. Under these conditions, 5-bromo-2-(tributylstannyl)pyridine was obtained in yields of approximately 88% [3].

Table 1: Optimization of Lithiation-Stannylation Conditions for 5-Bromo-2-(tributylstannyl)pyridine Synthesis

| Entry | Lithiating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-BuLi (1.0 equiv) | Toluene | -78 | 30 | 88 |

| 2 | n-BuLi (1.1 equiv) | THF | -78 | 30 | 75 |

| 3 | n-BuLi (1.0 equiv) | Et2O | -78 | 30 | 70 |

| 4 | n-BuLi (1.0 equiv) | Toluene | -60 | 30 | 65 |

| 5 | n-BuLi (1.2 equiv) | Toluene | -78 | 60 | 85 |

The lithiation step is particularly sensitive to the reaction temperature and the stoichiometry of the reagents [4] [5]. Using excess n-butyllithium can lead to dilithiation, resulting in the formation of unwanted byproducts [5]. Conversely, insufficient amounts of the lithiating agent may lead to incomplete conversion and reduced yields [4]. The optimal ratio appears to be a slight excess (1.0-1.1 equivalents) of n-butyllithium relative to the dibromopyridine substrate [3] [5].

Monitoring the progress of the lithiation reaction can be accomplished through various techniques, including quenching small aliquots and analyzing by gas chromatography or nuclear magnetic resonance spectroscopy [6] . These methods allow for real-time assessment of the reaction's completion and help prevent over-lithiation or incomplete conversion [6].

Palladium-Mediated Cross-Coupling Routes

Alternative synthetic approaches to 5-bromo-2-(tributylstannyl)pyridine involve palladium-catalyzed cross-coupling reactions [8] [9]. These methodologies offer advantages in terms of milder reaction conditions and potentially higher functional group tolerance compared to the lithiation-stannylation approach [8].

The palladium-catalyzed stannylation typically employs bis(tributyltin) as the stannylating agent and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) [9]. The reaction proceeds through an oxidative addition of the palladium catalyst to the carbon-bromine bond at the 2-position of 2,5-dibromopyridine, followed by transmetalation with bis(tributyltin) and reductive elimination to yield the desired product [8] [9].

A representative reaction scheme for this approach is:

2,5-dibromopyridine + (Bu3Sn)2 + Pd catalyst → 5-bromo-2-(tributylstannyl)pyridine + Bu3SnBrResearch by Hocek and colleagues demonstrated that using Pd2(dba)3 as the catalyst in combination with appropriate ligands, such as triphenylphosphine or tri(2-furyl)phosphine, provides good selectivity for the 2-position of the pyridine ring [8] [9]. The reaction typically proceeds at moderate temperatures (60-100°C) in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane [9].

Table 2: Palladium-Catalyzed Stannylation Conditions for 5-Bromo-2-(tributylstannyl)pyridine Synthesis

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Stannylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 (2.5) | P(furyl)3 (10) | (Bu3Sn)2 | DMF | 100 | 4 | 75 |

| 2 | Pd(PPh3)4 (5) | - | (Bu3Sn)2 | Dioxane | 80 | 6 | 65 |

| 3 | Pd(OAc)2 (5) | PPh3 (10) | (Bu3Sn)2 | DMF | 90 | 5 | 70 |

| 4 | Pd2(dba)3 (2.5) | CsF (200) | (Bu3Sn)2 | DMF | 100 | 3 | 80 |

| 5 | Pd(OAc)2 (5) | CuI (5) | (Bu3Sn)2 | DMF | 80 | 8 | 72 |

Recent advancements in this field have focused on developing more efficient catalytic systems [9]. For instance, the addition of fluoride sources, such as cesium fluoride or tetrabutylammonium fluoride, has been shown to enhance the reaction rate and yield by activating the bis(tributyltin) reagent [9]. Similarly, the use of copper(I) iodide as a co-catalyst can improve the efficiency of the transmetalation step [10] [9].

The palladium-catalyzed approach offers several advantages over the lithiation-stannylation method, including tolerance to a broader range of functional groups and the ability to operate under less stringent anhydrous conditions [8] [9]. However, it typically requires longer reaction times and may result in slightly lower yields compared to the optimized lithiation-stannylation protocol [3] [8].

Solvent System Optimization for Improved Reaction Yields

The choice of solvent system plays a crucial role in both the lithiation-stannylation and palladium-catalyzed approaches to 5-bromo-2-(tributylstannyl)pyridine synthesis [11] [12]. Solvent effects influence the reactivity of organolithium reagents, the stability of lithiated intermediates, and the efficiency of the stannylation process [11].

For lithiation-stannylation reactions, non-polar solvents like toluene have demonstrated superior performance compared to more polar ethereal solvents such as tetrahydrofuran (THF) or diethyl ether [3] [11]. This can be attributed to the aggregation state of the organolithium reagents in different solvent environments [11]. In non-polar solvents, n-butyllithium exists predominantly as higher-order aggregates, which exhibit enhanced selectivity for lithium-halogen exchange at the 2-position of 2,5-dibromopyridine [11] [12].

Comparative studies have shown that reactions conducted in toluene at -78°C typically afford yields of 85-90%, whereas similar reactions in THF or diethyl ether provide the desired product in 70-75% yield [3] [11]. Mixed solvent systems, such as toluene/THF mixtures, have also been investigated to balance reactivity and selectivity [11].

Table 3: Solvent Effects on Lithiation-Stannylation of 2,5-Dibromopyridine

| Entry | Solvent System | Temperature (°C) | Lithiation Time (min) | Yield (%) | Selectivity (2:5 position) |

|---|---|---|---|---|---|

| 1 | Toluene | -78 | 30 | 88 | >95:5 |

| 2 | THF | -78 | 30 | 75 | 90:10 |

| 3 | Diethyl Ether | -78 | 30 | 70 | 92:8 |

| 4 | Toluene/THF (9:1) | -78 | 30 | 82 | 94:6 |

| 5 | Toluene/THF (1:1) | -78 | 30 | 78 | 92:8 |

For palladium-catalyzed stannylation reactions, polar aprotic solvents like DMF, N,N-dimethylacetamide (DMA), or 1,4-dioxane are typically preferred [8] [9]. These solvents effectively dissolve the palladium catalysts and facilitate the oxidative addition and transmetalation steps of the catalytic cycle [9]. Studies have shown that DMF generally provides the best results, with yields ranging from 75-80% [8] [9].

The addition of co-solvents or additives can further enhance reaction efficiency [9] [11]. For instance, the incorporation of small amounts of hexamethylphosphoramide (HMPA) or N,N'-dimethylpropyleneurea (DMPU) in lithiation reactions can improve the solubility and reactivity of the lithiated intermediates [11]. Similarly, the addition of lithium chloride to THF has been shown to enhance the regioselectivity of lithiation by modifying the aggregation state of the organolithium reagent [11] [12].

Temperature control is another critical factor in solvent system optimization [5] [11]. For lithiation reactions, maintaining a low temperature (-78°C) is essential to prevent side reactions and ensure high regioselectivity [5]. However, the stannylation step often benefits from a gradual warming to room temperature to drive the reaction to completion [3] [11]. This temperature profile must be carefully balanced with the solvent system to achieve optimal results [11].

Purification Techniques and Byproduct Management

The purification of 5-bromo-2-(tributylstannyl)pyridine presents significant challenges due to the presence of various byproducts and the sensitivity of organostannane compounds [13] [14]. Effective purification strategies are essential to obtain the product with high purity for subsequent synthetic applications [13].

Common byproducts in the lithiation-stannylation approach include unreacted 2,5-dibromopyridine, 2,5-bis(tributylstannyl)pyridine (from dilithiation), and tributyltin halides [3] [13]. The palladium-catalyzed method typically generates tributyltin bromide as the main byproduct, along with potential homocoupling products of the dibromopyridine starting material [8] [9].

Several purification techniques have been developed to address these challenges:

Column Chromatography: Traditional silica gel chromatography can be employed with careful selection of the eluent system [13] [15]. However, organostannanes tend to decompose on silica gel, leading to reduced yields and tin contamination [13]. To mitigate this issue, the silica gel can be pre-treated with 10% potassium carbonate or triethylamine to neutralize acidic sites [15] [14].

Kugelrohr Distillation: For larger scale preparations, Kugelrohr distillation under reduced pressure provides an effective method for purifying 5-bromo-2-(tributylstannyl)pyridine [16] [17]. This technique allows for the separation of the product (boiling point approximately 140-145°C at 0.1 mmHg) from tributyltin halides and other volatile impurities [16] [17].

Selective Precipitation: Treatment of the crude reaction mixture with specific reagents can selectively precipitate tin-containing byproducts [14] [18]. For example, the addition of potassium fluoride to a solution of the crude product in methanol/water can precipitate tributyltin fluoride, which can be removed by filtration [14] [18].

Table 4: Comparison of Purification Methods for 5-Bromo-2-(tributylstannyl)pyridine

| Purification Method | Advantages | Limitations | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Column Chromatography (untreated silica) | Widely accessible | Decomposition on silica | 60-70 | 90-95 |

| Column Chromatography (treated silica) | Reduced decomposition | Additional preparation step | 75-85 | 95-98 |

| Kugelrohr Distillation | Effective for larger scales | Requires specialized equipment | 80-90 | >98 |

| Selective Precipitation | Simple procedure | Incomplete separation | 70-80 | 90-95 |

| Biphasic Extraction | Mild conditions | Multiple extractions required | 75-85 | 92-96 |

Biphasic extraction systems have also proven effective for removing tin-containing byproducts [18]. Aqueous potassium fluoride solutions can extract tributyltin halides from organic phases, leaving the desired 5-bromo-2-(tributylstannyl)pyridine in the organic layer [18]. This approach is particularly valuable for large-scale preparations where column chromatography may be impractical [18].

The management of tin-containing waste streams is an important consideration in the synthesis of organostannane compounds [18] [19]. Various methods have been developed to remove organotin residues from reaction mixtures and waste streams [18]. These include treatment with aqueous sodium hydroxide to convert tributyltin halides to water-soluble species, oxidative degradation using hydrogen peroxide, and adsorption onto activated carbon or specific polymeric materials [18] [19].

Analytical techniques for monitoring the purity of 5-bromo-2-(tributylstannyl)pyridine include nuclear magnetic resonance spectroscopy (particularly 1H, 13C, and 119Sn NMR), gas chromatography-mass spectrometry, and inductively coupled plasma mass spectrometry (ICP-MS) for trace tin analysis [20] [21]. These methods allow for the quantification of residual tin-containing impurities and assessment of the overall purity of the final product [20].

The transmetalation step represents the critical bond-forming event in palladium-catalyzed Stille coupling reactions involving 5-bromo-2-(tributylstannyl)pyridine [1] [2]. This organometallic compound exhibits distinctive transmetalation characteristics that are fundamentally influenced by the electronic nature of the pyridine ring system and the positioning of the bromine substituent [3] [4].

Mechanistic investigations reveal that 5-bromo-2-(tributylstannyl)pyridine undergoes transmetalation through a bimetallic transition state involving coordination of the organostannane to the palladium center [5]. The process involves electrophilic cleavage of the tin-carbon bond by the palladium(II) complex formed during the oxidative addition step [3]. The electron-deficient nature of the pyridine ring, particularly enhanced by the bromine substituent at the 5-position, significantly affects the rate and selectivity of this transformation [6] .

Kinetic studies demonstrate that the relative transmetalation rate of 5-bromo-2-(tributylstannyl)pyridine (krel = 0.78) is moderately reduced compared to the unsubstituted 2-(tributylstannyl)pyridine (krel = 1.00) [8]. This reduction is attributed to the electron-withdrawing effect of the bromine atom, which decreases the nucleophilicity of the pyridine-tin bond and thereby reduces the ease of transmetalation [9] . The observed rate constants follow the established trend for organostannanes, where electron-rich systems undergo faster transmetalation than electron-poor analogs [2] [4].

The mechanism proceeds through either associative or dissociative pathways depending on the coordination environment around palladium [3] [4]. Under typical Stille coupling conditions using tetrakis(triphenylphosphine)palladium(0) as catalyst, the associative mechanism predominates, involving direct coordination of the organostannane to the palladium center followed by tin-carbon bond cleavage [2]. The presence of coordinating solvents such as tetrahydrofuran can facilitate this process by stabilizing intermediate complexes [3] [10].

Solvent effects play a crucial role in determining transmetalation efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide promote faster transmetalation rates compared to less polar solvents like toluene [10] [11]. This enhancement is attributed to better solvation of the ionic intermediates formed during the transmetalation process [2] [11]. Additionally, the presence of activating additives such as cesium fluoride or lithium chloride can dramatically accelerate transmetalation by forming more reactive pentacoordinate tin species [3] [6].

The electronic influence of the pyridine nitrogen atom creates a unique reactivity profile for 5-bromo-2-(tributylstannyl)pyridine compared to other organostannanes [12] [13]. The nitrogen lone pair can coordinate to palladium, potentially forming chelated intermediates that affect the transmetalation pathway [14] [13]. However, this coordination is generally weak under typical reaction conditions and does not significantly impede the coupling process [12] [13].

Temperature dependence studies reveal an activation energy of approximately 85-90 kilojoules per mole for the transmetalation step involving 5-bromo-2-(tributylstannyl)pyridine [15] . This value is consistent with other organostannanes but slightly elevated due to the electron-deficient nature of the pyridine system [15]. Optimal reaction temperatures typically range from 80-100°C for achieving reasonable reaction rates while avoiding thermal decomposition [15] .

Halogen-Stannyl Exchange Kinetics

The halogen-stannyl exchange process in 5-bromo-2-(tributylstannyl)pyridine involves the dynamic interchange between halogen and organotin substituents on the pyridine ring [17] [18]. This exchange mechanism is particularly relevant in synthetic applications where selective functionalization of multiple reactive sites is required [6] [18].

Kinetic investigations demonstrate that halogen-stannyl exchange rates are highly dependent on the nature of the halogen substituent and its electronic influence on the pyridine ring [19] [17]. For 5-bromo-2-(tributylstannyl)pyridine systems, the exchange rate constant at 100°C is approximately 2.3 × 10^-3 s^-1, corresponding to a half-life of 5.0 minutes [19] [17]. This relatively rapid exchange reflects the moderate stability of the carbon-tin bond in the electron-deficient pyridine environment [17] [18].

The mechanism of halogen-stannyl exchange proceeds through either nucleophilic substitution or radical pathways depending on reaction conditions [18]. Under thermal conditions, a radical mechanism involving homolytic cleavage of the carbon-tin bond predominates [18]. The resulting carbon-centered radical can then undergo recombination with halogen species present in solution [17] [18]. Alternatively, in the presence of nucleophilic reagents, an SN2-type mechanism involving direct displacement of the tributylstannyl group can occur [18].

Activation energies for halogen-stannyl exchange vary significantly with the identity of the exchanging halogen [19]. Exchange with iodine exhibits the lowest activation barrier (85.2 kJ/mol), followed by bromine (89.1 kJ/mol), chlorine (92.8 kJ/mol), and fluorine (105.4 kJ/mol) [19]. This trend correlates with the bond dissociation energies and nucleophilicity of the respective halide ions [20].

The electronic effects of substituents on the pyridine ring substantially influence exchange kinetics [9] . Electron-withdrawing groups accelerate the exchange process by stabilizing negative charge development in the transition state [9]. Conversely, electron-donating substituents retard exchange by destabilizing charged intermediates [9] . The 5-bromo substitution pattern in the target compound provides moderate electronic activation for exchange processes [6] .

Solvent effects on halogen-stannyl exchange kinetics are pronounced [11] [21]. Polar protic solvents such as alcohols facilitate exchange by stabilizing ionic intermediates through hydrogen bonding [11]. Polar aprotic solvents like acetonitrile and dimethyl sulfoxide also promote exchange through dipolar stabilization effects [11] [21]. Non-polar solvents generally retard exchange processes due to poor solvation of charged transition states [11].

Temperature-dependent studies reveal that halogen-stannyl exchange follows Arrhenius kinetics over the range 80-120°C [19] [22]. The pre-exponential factor (A) is approximately 10^12 s^-1, indicating a relatively ordered transition state with significant entropy of activation [19] [22]. This suggests that bond-breaking and bond-forming processes occur in a concerted manner rather than through discrete radical intermediates [22].

Substitution Pattern Effects on Reaction Selectivity

The substitution pattern in 5-bromo-2-(tributylstannyl)pyridine profoundly influences reaction selectivity through electronic and steric effects that modulate the reactivity of both the bromine and tributylstannyl functional groups [6] . The specific positioning of these substituents creates a unique electronic environment that determines the preferred reaction pathways and product distributions [9] .

Electronic effects arising from the 5-bromo-2-tributylstannyl substitution pattern significantly impact coupling selectivity [6] . The bromine atom at the 5-position exerts a strong electron-withdrawing influence through both inductive and resonance effects [24]. This electronic perturbation reduces electron density at the 2-position, making the tributylstannyl group less nucleophilic and thereby affecting its reactivity in transmetalation processes [9] . The resulting product selectivity of 92.3% represents one of the highest values observed for substituted pyridylstannanes [6].

Steric considerations also play a crucial role in determining reaction outcomes [4] [6]. The 5-bromo-2-tributylstannyl substitution pattern minimizes steric interactions between the bulky tributylstannyl group and other substituents on the pyridine ring [4]. This favorable steric arrangement promotes clean transmetalation without significant side reactions such as β-hydride elimination or protodestannylation [4] [6].

Comparative analysis with other substitution patterns reveals the superior selectivity profile of the 5-bromo-2-tributylstannyl arrangement [6]. The 2-bromo-5-tributylstannyl isomer exhibits reduced selectivity (78.5%) due to increased steric hindrance between the tributylstannyl group and the ortho-positioned bromine [6]. Similarly, 3-bromo-2-tributylstannyl and 4-bromo-2-tributylstannyl analogs show even lower selectivities (65.8% and 71.2%, respectively) due to unfavorable electronic and steric interactions [6].

The electronic parameter σpara provides quantitative insight into substitution pattern effects [9]. The 5-bromo-2-tributylstannyl pattern exhibits a σpara value of -0.23, indicating moderate electron-donation to the reaction center [9]. This electronic environment promotes selective transmetalation while suppressing competing pathways such as homocoupling or protodestannylation [9] [13].

Regioselectivity in cross-coupling reactions is strongly influenced by the substitution pattern [12] [6]. The 5-bromo-2-tributylstannyl arrangement directs coupling to occur preferentially at the 2-position through transmetalation of the tributylstannyl group [6]. This regioselectivity is enhanced by the electronic activation provided by the 5-bromo substituent, which stabilizes the palladium-pyridine intermediate formed during transmetalation [6] [25].

Side product formation is minimized with the 5-bromo-2-tributylstannyl substitution pattern [6]. The primary side reaction involves homocoupling of two organostannane molecules to form symmetrical bipyridine products [6]. This process accounts for only 7.7% of the product mixture, significantly lower than other substitution patterns [6]. The reduced tendency toward homocoupling is attributed to the electronic deactivation of the tributylstannyl group by the electron-withdrawing bromine substituent [6] [13].

Coupling efficiency, defined as the ratio of desired cross-coupled product to total consumed starting material, reaches 0.89 for the 5-bromo-2-tributylstannyl system [6]. This high efficiency reflects the favorable balance between electronic activation and steric accessibility provided by this substitution pattern [6]. The efficiency is substantially higher than other isomers, which typically exhibit values in the range 0.58-0.84 [6].

Temperature-Dependent Decomposition Pathways

The thermal stability and decomposition behavior of 5-bromo-2-(tributylstannyl)pyridine are critical parameters that define its operational temperature range and handling requirements [15] [26] . Understanding these decomposition pathways is essential for optimizing synthetic protocols and ensuring safe laboratory practices [15] .

Initial decomposition of 5-bromo-2-(tributylstannyl)pyridine begins at approximately 145°C, as evidenced by thermogravimetric analysis [15] [26]. At this temperature, minimal weight loss (2.1%) occurs primarily through volatilization of trace impurities and residual solvents [15]. The compound remains essentially intact at temperatures below 150°C, making it suitable for most synthetic applications [15] [26].

As temperature increases to 200°C, more significant decomposition becomes apparent with 8.4% weight loss [15] . The primary decomposition pathway at this temperature involves cleavage of the tributylstannyl group to form tributyltin fluoride and the corresponding pyridyl radical [15] . This process occurs through homolytic cleavage of the carbon-tin bond, facilitated by the thermal energy input [15] [27].

At 250°C, decomposition accelerates dramatically with 23.7% weight loss [15] [26]. The major decomposition product shifts to 2-bromopyridine, formed through complete elimination of the tributylstannyl moiety [15]. This transformation involves β-elimination mechanisms where the tin-carbon bond undergoes heterolytic cleavage [15] [27]. The decomposition rate at this temperature reaches 1.85% per minute, indicating rapid thermal degradation [15].

Further temperature elevation to 300°C results in 52.8% weight loss, with 2-bromopyridine remaining the predominant decomposition product [15] [26]. The decomposition rate increases to 4.23% per minute, reflecting the exponential temperature dependence of thermal degradation processes [15]. At this temperature, secondary decomposition of the initially formed 2-bromopyridine begins to occur through dehalogenation reactions [15] [28].

At 350°C, extensive decomposition occurs with 78.9% weight loss [15] [26]. The primary decomposition product changes to tin oxide, formed through oxidative degradation of the organotin moieties [15] [27]. This high-temperature process involves complete combustion of organic components, leaving behind inorganic tin-containing residues [15]. The decomposition rate reaches 6.78% per minute at this temperature [15].

Complete decomposition is nearly achieved at 400°C with 95.2% weight loss [15] [26]. Tin oxide formation dominates this temperature regime, with the decomposition rate peaking at 8.94% per minute [15]. At this extreme temperature, all organic components are completely mineralized, leaving only refractory inorganic materials [15] [29].

The onset temperatures for each decomposition stage provide critical information for synthetic protocol design [15] . The primary decomposition onset at 145°C establishes the upper temperature limit for prolonged heating [15]. Secondary decomposition beginning at 240°C defines the maximum temperature for short-term heating applications [15]. These thermal boundaries must be carefully observed to prevent unwanted decomposition during synthetic procedures [15] .

Activation energies for the various decomposition pathways can be calculated from temperature-dependent kinetic data [15] [22]. The initial tributyltin elimination process exhibits an activation energy of approximately 180 kJ/mol [15]. Complete pyridine ring degradation requires higher activation energies in the range 220-250 kJ/mol [15] [29]. These values are consistent with typical carbon-tin and carbon-carbon bond dissociation energies [15] [27].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard